2H-Naphtho[2,3-b]pyran
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Overview
Description
2H-Benzo[g]chromene is a heterocyclic compound that consists of a benzene ring fused to a chromene structure. The 2H-Benzo[g]chromene structure is particularly significant due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[g]chromene can be achieved through several methods. One common approach involves the acid-catalyzed condensation of naphthols with propargylic alcohols using catalysts such as p-toluenesulfonic acid, acidic alumina, indium trichloride, and montmorillonite K-10 . Another method is the Petasis condensation, which involves the reaction of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization with ejection of amine upon heating .
Industrial Production Methods
Industrial production of 2H-Benzo[g]chromene typically involves scalable and efficient synthetic routes. The use of transition-metal-free coupling reactions and catalytic methods, such as those employing resin-bound amines, allows for the convenient preparation of 2H-Benzo[g]chromenes in high yields . Additionally, eco-friendly approaches, such as ecocatalysis, have been developed to synthesize 2H-Benzo[g]chromenes using biomass from phytoextraction processes .
Chemical Reactions Analysis
Types of Reactions
2H-Benzo[g]chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert 2H-Benzo[g]chromene into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted chromenes, quinone derivatives, and dihydrochromenes, each exhibiting unique chemical and biological properties .
Scientific Research Applications
2H-Benzo[g]chromene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzo[g]chromene involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity is attributed to the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and pathways . Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
2H-Benzo[g]chromene can be compared with other similar compounds, such as:
The unique structure of 2H-Benzo[g]chromene, with its fused benzene and chromene rings, contributes to its diverse and potent biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
260-42-4 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2H-benzo[g]chromene |
InChI |
InChI=1S/C13H10O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-6,8-9H,7H2 |
InChI Key |
WHFSBRHJIWVCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
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